N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide

Description

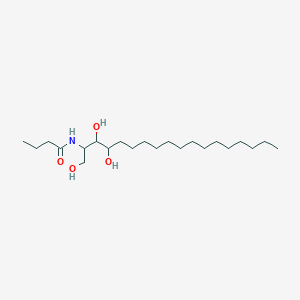

N-(1,3,4-Trihydroxyoctadecan-2-yl)butanamide is a complex fatty acid-derived amide characterized by an 18-carbon (octadecyl) backbone with hydroxyl groups at positions 1, 3, and 2. The compound features a butanamide group linked to the 2-position of the trihydroxyoctadecan chain. The hydroxyl groups may enhance solubility in polar solvents compared to purely aliphatic analogs, while the long chain could facilitate interactions with hydrophobic environments.

Properties

Molecular Formula |

C22H45NO4 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide |

InChI |

InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26) |

InChI Key |

CRVGCEIWUOFGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyroyl Phytosphingosine can be synthesized through the acylation of phytosphingosine with butyric anhydride or butyric acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to prevent degradation of the sensitive sphingoid base .

Industrial Production Methods

Industrial production of N-Butyroyl Phytosphingosine involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Butyroyl Phytosphingosine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the sphingoid base .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Butyroyl Phytosphingosine. These derivatives can have distinct biological activities and applications .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Reference Standard : N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide is utilized as a reference standard in analytical chemistry for the identification and quantification of sphingoid bases. Its structural characteristics allow for precise analysis in various chemical assays.

2. Biology

- Cell Signaling : The compound is studied for its role in cell signaling pathways. Research indicates that it may influence cellular processes such as differentiation and apoptosis, making it a valuable subject in cellular biology studies.

3. Medicine

- Therapeutic Applications : this compound is being investigated for its potential therapeutic effects in treating skin disorders like atopic dermatitis and psoriasis. Its properties enhance skin barrier function while providing anti-inflammatory benefits.

Case Study 1: Skin Barrier Function Enhancement

A study evaluated the effects of this compound on skin barrier function in patients with atopic dermatitis. The results indicated significant improvement in skin hydration and barrier integrity after topical application over a period of four weeks. The compound's ability to reduce transepidermal water loss (TEWL) was highlighted as a key mechanism contributing to its efficacy.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases by modulating immune responses.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to related compounds:

| Compound Name | Cytotoxicity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, apoptosis |

| N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide | High | Moderate | COX inhibition |

| 4-Amino-N-(2-methylphenyl)butanamide | Low | Low | Unknown |

Mechanism of Action

N-Butyroyl Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in sphingolipid metabolism, such as serine palmitoyltransferase and sphingosine kinase.

Pathways Involved: It modulates pathways related to inflammation, cell differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structural, functional, and application-based differences between N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide and related butanamide derivatives from authoritative sources.

Structural and Functional Differences

a) Key Substituents and Backbone

- This compound: Backbone: 18-carbon chain with three hydroxyl groups. Functional Groups: Amide, hydroxyl. Hypothetical Molecular Formula: C22H45NO4 (MW ≈ 387.6).

- Pharmacopeial Analogs (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) : Backbone: Shorter hexan chain with aromatic (phenyl) and heterocyclic (tetrahydropyrimidinyl) groups. Functional Groups: Amide, phenoxy, hydroxy, oxotetrahydropyrimidinyl. Applications: Pharmaceutical (implied by inclusion in pharmacopeial standards).

- Pesticide Testing Standards (e.g., (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide) : Backbone: Compact butanamide with phenylmethyl and trimethyl substituents. Functional Groups: Amide, amino. Molecular Formula: C14H22N2O (MW = 234.33). Applications: Pesticide residue testing (listed in reagent catalogs).

b) Stereochemical Considerations

- The pharmacopeial analogs emphasize stereochemical specificity (R/S configurations at multiple positions), which is critical for biological activity. In contrast, the pesticide testing standard specifies an R-configuration at the 2-position.

c) Physicochemical Properties

- The main compound’s hydroxyl-rich structure likely increases hydrophilicity compared to aromatic analogs (e.g., phenylmethyl or dimethylphenoxy groups in ), which are more lipophilic. This difference could impact bioavailability, environmental persistence, or formulation requirements.

Data Table: Comparative Overview

Research Findings and Implications

- Pharmacopeial Analogs: The inclusion of dimethylphenoxy and tetrahydropyrimidinyl groups in suggests targeting enzyme or receptor binding pockets, common in antiviral or antibiotic agents. Their stereochemical complexity underscores the importance of synthesis precision for therapeutic efficacy.

- Pesticide Standards: The compact structure and amino group in may facilitate derivatization for analytical methods (e.g., HPLC detection). The lower molecular weight enhances volatility, suitable for gas chromatography.

- Main Compound : The trihydroxyoctadecan chain could mimic natural lipid structures, making it a candidate for drug delivery systems or membrane studies. Its hydroxyls may also confer antioxidant properties, though further research is needed.

Biological Activity

N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide, also known as ceramide 3, is a bioactive compound with significant implications in cellular signaling and metabolic processes. This article discusses its biological activity, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

- Molecular Formula : C36H71NO4

- Molecular Weight : 582.0 g/mol

- IUPAC Name : (E)-N-(1,3,4-trihydroxyoctadecan-2-yl)octadec-9-enamide

Ceramide 3 plays a crucial role in various cellular processes:

- Cellular Signaling : It is involved in regulating differentiation, proliferation, and apoptosis (programmed cell death). Ceramide 3 acts as a second messenger in signaling pathways that mediate these processes.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in β-cells of the pancreas by activating the extrinsic apoptotic pathway and increasing cytochrome c release. This mechanism involves the generation of free radicals and endoplasmic reticulum stress, which ultimately leads to cell death.

- Insulin Signaling Modulation : Ceramide 3 interferes with insulin signaling pathways by binding to proteins involved in this process. It has been associated with insulin resistance through the modulation of insulin receptor substrates and Akt pathways.

Biological Effects

The biological effects of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Apoptosis Induction | Promotes programmed cell death in various cell types, particularly pancreatic β-cells. |

| Insulin Resistance | Impairs insulin signaling pathways leading to metabolic disorders such as type 2 diabetes. |

| Skin Barrier Function | Enhances skin barrier integrity and hydration by modulating lipid composition in skin cells. |

Case Studies and Research Findings

Recent studies have highlighted the significance of ceramide 3 in various health contexts:

- Diabetes Research : A study demonstrated that elevated levels of ceramide 3 are linked to insulin resistance in obese individuals. The findings suggest that targeting ceramide metabolism may offer therapeutic strategies for managing diabetes .

- Skin Health : Research indicates that ceramide 3 improves skin barrier function and hydration. In clinical trials involving patients with atopic dermatitis, topical formulations containing ceramide 3 showed significant improvement in skin hydration and barrier repair compared to control treatments .

- Cancer Therapeutics : Investigations into the role of ceramide 3 in cancer have revealed its potential to induce apoptosis in cancerous cells. This property makes it a candidate for developing anti-cancer therapies that exploit its ability to selectively kill tumor cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.